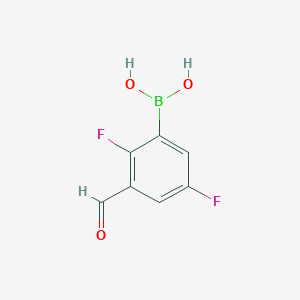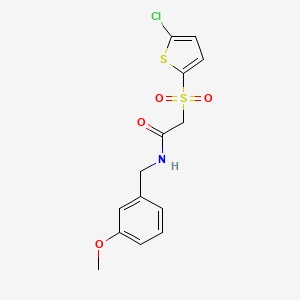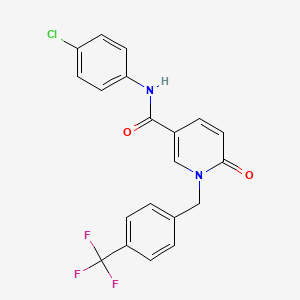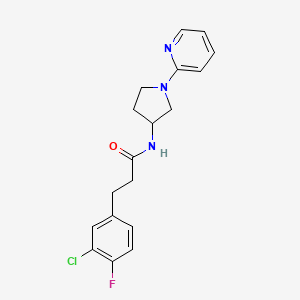
(2,5-Difluoro-3-formylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,5-Difluoro-3-formylphenyl)boronic acid” is an organic compound with the molecular formula C7H5BF2O3 . It has a molecular weight of 185.92 . The compound is typically stored in a refrigerated environment .
Synthesis Analysis
The synthesis of boronic acids and their derivatives, including “(2,5-Difluoro-3-formylphenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The process involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “(2,5-Difluoro-3-formylphenyl)boronic acid” is 1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis
Boronic acids, including “(2,5-Difluoro-3-formylphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . They can also be used in the preparation of pyrazolopyrimidinamine derivatives as tyrosine and phosphinositide kinase inhibitors .Physical And Chemical Properties Analysis
“(2,5-Difluoro-3-formylphenyl)boronic acid” has a molecular weight of 185.92 . The compound is typically stored in a refrigerated environment .科学的研究の応用
Suzuki–Miyaura Coupling
(2,5-Difluoro-3-formylphenyl)boronic acid: plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of chemically differentiated fragments. The success of SM coupling stems from its mild reaction conditions, functional group tolerance, and environmentally benign nature of organoboron reagents. Specifically, this compound rapidly undergoes transmetalation with palladium(II) complexes, leading to the formation of new C–C bonds .
Fluoride-Selective Chemosignaling
Researchers have used (2,5-Difluoro-3-formylphenyl)boronic acid as a reagent to study the effects of boronic acid on fluoride-selective chemosignaling behavior of merocyanine dyes. Its ability to interact with fluoride ions makes it valuable for sensing applications .
Dynamic Covalent Hydrogels for Cell Capture and Release
In the field of biomaterials, this compound has been employed in dynamic covalent hydrogels. The formation of boronic esters between phenylboronic acid and carbohydrates on cell surfaces enables efficient cell capture at slightly acidic pH (6.8) and subsequent cell detachment at neutral pH (7.8) with glucose as a trigger .
Selective Sphingosine Phosphate Receptor Antagonists
Researchers have utilized (2,5-Difluoro-3-formylphenyl)boronic acid as a reactant in the preparation of selective sphingosine phosphate receptor antagonists. These compounds play a role in modulating cellular signaling pathways and have potential therapeutic applications .
Catalytic Protodeboronation for Alkene Hydromethylation
This compound has been investigated in catalytic protodeboronation reactions. When paired with a Matteson–CH₂ homologation, it allows for formal anti-Markovnikov alkene hydromethylation—a valuable transformation in organic synthesis .
Biological Inhibitor of γ-Glutamyltranspeptidase
While less explored, (2,5-Difluoro-3-formylphenyl)boronic acid has shown inhibitory activity against γ-glutamyltranspeptidase, an enzyme involved in glutathione metabolism and implicated in various diseases .
作用機序
Target of Action
The primary target of (2,5-Difluoro-3-formylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by (2,5-Difluoro-3-formylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound’s success in the suzuki–miyaura cross-coupling reaction is due to its stability, readiness of preparation, and environmentally benign nature . These properties likely contribute to its bioavailability.
Result of Action
The molecular effect of (2,5-Difluoro-3-formylphenyl)boronic acid’s action is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, which can have numerous applications in fields such as medicinal chemistry and material engineering .
Action Environment
The action of (2,5-Difluoro-3-formylphenyl)boronic acid is influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction conditions are exceptionally mild and tolerant of various functional groups . Additionally, the compound is generally environmentally benign , which means it has minimal impact on the environment. It should be stored under inert gas at 2-8°c to maintain its stability and efficacy.
Safety and Hazards
将来の方向性
Fluorinated boronic acids, including “(2,5-Difluoro-3-formylphenyl)boronic acid”, have broad applications in organic synthesis, catalysis, supramolecular chemistry, material engineering, as well as in biology and medicine . They are of great importance in various areas of bioorganic and medicinal chemistry . Future research may focus on further exploring the unique properties of these compounds and their potential applications.
特性
IUPAC Name |
(2,5-difluoro-3-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-3,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFWTFPLYNTOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C=O)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoro-3-formylphenyl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,9-dimethyl-6-[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2425889.png)


amine](/img/structure/B2425892.png)
![2-(3,4,5-Trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425893.png)

![N,N-diisopropyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425897.png)
![2-(4-Ethoxyphenyl)-9-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2425898.png)
![4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2425899.png)

![5-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2425902.png)
![3-(2-Chloroacetyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2425904.png)